2-Bromo-3-ethoxy-6-nitropyridine 2-Bromo-3-ethoxy-6-nitropyridine
Brand Name: Vulcanchem
CAS No.: 137347-01-4
VCID: VC21213790
InChI: InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3
SMILES: CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br
Molecular Formula: C7H7BrN2O3
Molecular Weight: 247.05 g/mol

2-Bromo-3-ethoxy-6-nitropyridine

CAS No.: 137347-01-4

Cat. No.: VC21213790

Molecular Formula: C7H7BrN2O3

Molecular Weight: 247.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-ethoxy-6-nitropyridine - 137347-01-4

Specification

CAS No. 137347-01-4
Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
IUPAC Name 2-bromo-3-ethoxy-6-nitropyridine
Standard InChI InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3
Standard InChI Key XUPDQAUCKKHVRY-UHFFFAOYSA-N
SMILES CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br
Canonical SMILES CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br

Introduction

Chemical Structure and Fundamental Properties

2-Bromo-3-ethoxy-6-nitropyridine is a heterocyclic organic compound characterized by its pyridine ring backbone with three distinct functional group substitutions. The compound features a bromine atom at the 2-position, an ethoxy group (OCH₂CH₃) at the 3-position, and a nitro group (NO₂) at the 6-position of the pyridine ring . This pattern of substitution creates a molecule with unique electronic and steric properties that influence its chemical behavior and potential applications.

The molecular formula of 2-Bromo-3-ethoxy-6-nitropyridine is C₇H₇BrN₂O₃, giving it a calculated molecular weight of approximately 247 g/mol. The compound typically appears as a crystalline solid at standard temperature and pressure, with physical characteristics influenced by the electronegative substituents on its structure .

Physical Properties

Based on the structural features of 2-Bromo-3-ethoxy-6-nitropyridine, the following physical properties can be established:

PropertyValue/Description
CAS Number137347-01-4
Molecular FormulaC₇H₇BrN₂O₃
Molecular Weight~247 g/mol
Physical StateCrystalline solid
SolubilityModerate to high in polar organic solvents
PolarityModerate to high
AppearancePale yellow to off-white solid

These properties are consistent with other substituted pyridines containing similar functional groups, though the specific combination in 2-Bromo-3-ethoxy-6-nitropyridine creates its unique physicochemical profile .

Electronic Properties

The electronic structure of 2-Bromo-3-ethoxy-6-nitropyridine is dominated by the electron-withdrawing effects of both the bromine atom and the nitro group, coupled with the electron-donating influence of the ethoxy substituent. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the pyridine ring, particularly at the 2, 4, and 6 positions. Meanwhile, the bromine atom at position 2 contributes to both electronic and steric effects that influence reactivity .

These electronic effects create a polarized molecule with potential reactive sites for nucleophilic substitution reactions, particularly at the carbon bearing the bromine atom. The presence of the ethoxy group at position 3 provides some steric hindrance and electronic modulation that can fine-tune the compound's reactivity in various chemical transformations .

Parameter2-bromo-3-methoxypyridine SynthesisPotential Adaptation for 2-Bromo-3-ethoxy-6-nitropyridine
Starting Material2-nitro-3-methoxypyridine2-nitro-3-ethoxypyridine or 3-ethoxy-6-nitropyridine
Brominating AgentHydrogen bromide (40% w/w)Hydrogen bromide or other selective brominating agents
SolventOrganic acids (acetic, formic, propionic)Similar organic acid solvents
Temperature100-140°CPotentially similar range, optimized for ethoxy derivative
Reaction Time4-7 hoursMay require optimization for ethoxy analog
Yield88-91%Expected to be in similar range with optimization

The documented high yields (88-91%) for the methoxy analog suggest that similar efficient processes could be developed for the ethoxy derivative with appropriate adjustments to reaction conditions .

Applications in Organic Synthesis and Medicinal Chemistry

2-Bromo-3-ethoxy-6-nitropyridine finds its primary utility as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems.

Role as a Synthetic Intermediate

The compound's functionality and reactivity make it valuable in several contexts:

  • Synthesis of specialized pyridine derivatives for pharmaceutical research

  • Preparation of ligands for coordination chemistry and catalysis

  • Development of agrochemical compounds

  • Building block for heterocyclic libraries in drug discovery programs

Comparative Analysis with Related Compounds

Understanding the properties and behavior of 2-Bromo-3-ethoxy-6-nitropyridine can be enhanced by comparing it with structurally similar compounds.

Structural Comparisons

CompoundStructural DifferencesSimilarity ScoreKey Distinctions
2-Bromo-6-methoxy-3-nitropyridineMethoxy instead of ethoxy, different substitution pattern0.85Smaller methoxy group affects steric properties
6-Bromo-3-methoxy-2-nitropyridineDifferent positions of substituents~0.80Alternative arrangement changes electronic distribution
2-Bromo-3-methoxypyridineLacks nitro group, has methoxy instead of ethoxy~0.75Absence of nitro group significantly alters reactivity
2-Chloro-3-fluoro-5-nitropyridineDifferent halogens and substitution pattern~0.70Different halogen chemistry and reactivity profile

These comparisons highlight how subtle variations in substitution patterns can significantly impact the chemical properties and potential applications of these compounds.

Reactivity Differences

The positional isomers and related compounds differ in their reactivity profiles based on:

  • Relative positioning of electron-withdrawing and electron-donating groups

  • Steric factors influencing accessibility to reactive sites

  • Electronic effects on the pyridine ring system

  • Size and properties of substituents (e.g., ethoxy vs. methoxy)

For example, 2-Bromo-3-ethoxy-6-nitropyridine likely exhibits different nucleophilic substitution kinetics compared to 6-Bromo-3-methoxy-2-nitropyridine due to the altered electronic distribution in the pyridine ring .

Analytical Characterization and Identification

Standard analytical techniques used for characterization of 2-Bromo-3-ethoxy-6-nitropyridine include spectroscopic and chromatographic methods.

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